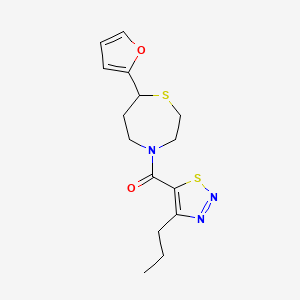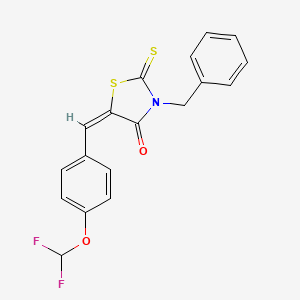
(E)-3-benzyl-5-(4-(difluoromethoxy)benzylidene)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-benzyl-5-(4-(difluoromethoxy)benzylidene)-2-thioxothiazolidin-4-one is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of thiazolidinones and has shown promising results in various studies related to cancer, inflammation, and other diseases.
科学的研究の応用
Benzothiazole and its derivatives, including structures similar to (E)-3-benzyl-5-(4-(difluoromethoxy)benzylidene)-2-thioxothiazolidin-4-one, have been extensively studied for their wide range of biological and pharmacological activities. The benzothiazole core is a bicyclic structure combining a benzene ring and a thiazole ring, recognized for its presence in various bioactive compounds and potential drugs. This section explores the scientific research applications of compounds with the benzothiazole and thiazolidinone frameworks, focusing on their therapeutic and biochemical significance.
Pharmacological Significance
Benzothiazole derivatives exhibit a broad spectrum of pharmacological activities. They have been investigated for antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The presence of a benzothiazole skeleton in molecules like Frentizole, Pramipexole, Thioflavin T, and Riluzole highlights its importance in drug development. Research indicates that these compounds' diverse biological activities are attributed to the benzothiazole nucleus, making it a key moiety in biologically active compounds (Sumit, Arvind Kumar, & A. Mishra, 2020).
Anticancer Potential
Benzothiazole derivatives have been identified as potential anticancer agents. The structural simplicity and ease of synthesis provide a foundation for developing chemical libraries that could lead to new chemical entities with significant therapeutic potential. Research into benzothiazole-based compounds as clinical drugs has demonstrated their efficacy in treating various diseases/disorders, with a particular focus on their role in cancer therapy. The 2-arylbenzothiazole moiety is under development for treating cancer, indicating the growing importance of the benzothiazole nucleus in drug discovery (A. Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).
Thiazolidin-4-one as a Privileged Scaffold
The thiazolidin-4-one ring system, a part of the target compound, is considered an important pharmacophore and privileged scaffold in medicinal chemistry. It has been associated with antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on the biological activity of thiazolidin-4-one derivatives has been extensively studied, demonstrating their potential in optimizing more efficient drug agents (Dominika Mech, Antonina Kurowska, & Nazar Trotsko, 2021).
特性
IUPAC Name |
(5E)-3-benzyl-5-[[4-(difluoromethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO2S2/c19-17(20)23-14-8-6-12(7-9-14)10-15-16(22)21(18(24)25-15)11-13-4-2-1-3-5-13/h1-10,17H,11H2/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUIXIWUWPGIGX-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(F)F)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)OC(F)F)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2648103.png)
![N-(3-chloro-2-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2648107.png)

![ethyl 5-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B2648110.png)

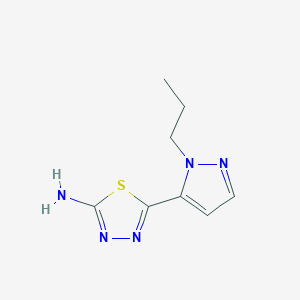
![N-(1-cyanopropyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2648114.png)

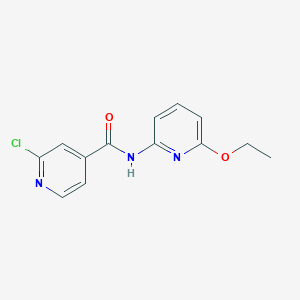
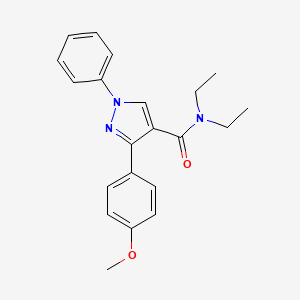

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxamide](/img/structure/B2648121.png)
